(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties
An In-depth Technical Guide to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate: Properties, Synthesis, and Applications
Abstract
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a "privileged scaffold," its structure incorporates a stereocenter, a bulky phenyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] This combination offers synthetic versatility and precise three-dimensional orientation, making it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in modern drug discovery, intended for researchers and professionals in the field.
Physicochemical and Structural Properties
A thorough understanding of the molecule's core properties is fundamental to its application in synthetic and medicinal chemistry.
Identity and Nomenclature
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IUPAC Name: tert-butyl (2S)-2-phenylpiperazine-1-carboxylate[2]
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CAS Number: 1240583-48-5[3]
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Synonyms: (S)-1-Boc-2-phenylpiperazine, tert-butyl (S)-2-phenylpiperazine-1-carboxylate[3]
Core Properties
The key physicochemical data for (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5] |
| Molecular Weight | 262.35 g/mol | [4][5] |
| Monoisotopic Mass | 262.168128 Da | [2][4] |
| Appearance | White to off-white solid | [6][7] |
| Storage | 2-8°C, Inert atmosphere | [8] |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | [4] |
| InChIKey | DVOURBIBCQYVCC-ZDUSSCGKSA-N | [2] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge. The strategy must preserve the stereochemistry of the chiral center, which is paramount for achieving selective interaction with biological targets.[9]
Retrosynthetic Analysis and Strategy
A robust and scalable synthesis often begins from a readily available chiral precursor. The most logical approach for synthesizing the (S)-enantiomer of this compound is to start from (S)-phenylglycinol. This strategy ensures that the desired stereochemistry is established early and maintained throughout the synthetic sequence.
The core of the strategy involves a four-step process:
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Initial Protection: Selective protection of the more nucleophilic amino group of (S)-phenylglycinol.
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Activation: Conversion of the primary alcohol into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent intramolecular cyclization.
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Cyclization: An intramolecular nucleophilic substitution reaction to form the piperazine ring.
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Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the N1 position of the piperazine ring, yielding the final product. The Boc group is a standard protecting group in organic synthesis, allowing for selective deprotection and further functionalization at the N4 position.[10]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for stereoselective synthesis.
Detailed Experimental Protocol: Synthesis from (S)-Phenylalaninol
This protocol describes a representative synthesis. Note: All operations should be performed in a fume hood with appropriate personal protective equipment.
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Step 1: N-Benzylation of (S)-Phenylalaninol
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Dissolve (S)-phenylalaninol (1.0 eq) in methanol.
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Add benzaldehyde (1.1 eq) and stir for 1 hour at room temperature to form the imine.
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Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated to yield the N-benzyl protected intermediate.
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Rationale: This step protects the primary amine and sets up the subsequent cyclization.
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Step 2: Aza-Michael Addition
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Dissolve the N-benzyl intermediate (1.0 eq) in acetonitrile.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to protect the secondary amine.
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Add ethyl acrylate (1.5 eq) and a catalytic amount of a base like DBU.
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Stir at room temperature for 24 hours.
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Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the Michael adduct.
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Rationale: This key step builds the carbon backbone of the piperazine ring.
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Step 3: Reductive Amination and Cyclization
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The ester from the previous step is reduced to an aldehyde using a controlled reducing agent like DIBAL-H at -78°C.
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The resulting aldehyde undergoes spontaneous cyclization via reductive amination in the presence of a reducing agent like sodium triacetoxyborohydride.
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Rationale: This sequence facilitates ring closure to form the piperazinone precursor.
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Step 4: Reduction and Final Boc Protection
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The piperazinone ring is reduced to the piperazine using a strong reducing agent like lithium aluminum hydride (LAH) in THF.
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The N-benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C).
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The resulting secondary amine at the N1 position is protected with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base like triethylamine in dichloromethane (DCM).
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The final product is purified by flash column chromatography.
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Rationale: This final sequence yields the target compound with the required Boc protection for further synthetic utility.[1]
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Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A combination of spectroscopic and chromatographic techniques is employed.
Representative Spectroscopic Data
The following data are representative of the expected values for this class of compounds.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 4.50 (br s, 1H, CH-Ph), 4.0-2.8 (m, 7H, piperazine ring protons), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 155.0 (C=O), 140.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 80.0 (C(CH₃)₃), 60.0 (CH-Ph), 50.0-40.0 (piperazine CH₂), 28.5 (C(CH₃)₃) |
| Mass Spec (ESI-MS) | m/z: 263.17 [M+H]⁺ |
| Chiral HPLC | Single peak corresponding to >98% enantiomeric excess (e.e.) using a suitable chiral stationary phase (e.g., Chiralpak AD-H). |
Analytical Workflow Diagram
Caption: Standard workflow for purification and characterization.
Protocol: Purity Determination by Chiral HPLC
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
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Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
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Column: Chiralpak AD-H column (or equivalent).
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Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve good separation.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks. A successful synthesis will show a single major peak.
Applications in Drug Discovery and Development
The true value of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical agents.
The 2-Arylpiperazine Scaffold in Medicinal Chemistry
The arylpiperazine motif is a cornerstone in the design of drugs targeting the central nervous system (CNS).[6] The piperazine ring acts as a constrained diamine that can interact with various receptors, while the aryl group can be modified to fine-tune potency and selectivity.[11] The presence of a chiral center at the 2-position, as in this compound, introduces a defined spatial arrangement that can drastically improve binding affinity and selectivity for a specific biological target over its enantiomer or racemic mixture.[9]
Role as a Chiral Building Block
The Boc-protected nitrogen (N1) is temporarily deactivated, allowing for selective chemical modification at the secondary amine (N4). This is a critical feature for building molecular complexity.[1] Common reactions performed at the N4 position include:
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Buchwald-Hartwig Amination: To couple various aryl or heteroaryl groups.[11]
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Reductive Amination: To introduce alkyl substituents.
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Acylation: To form amides.
After modification at N4, the Boc group at N1 can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing a secondary amine that can be further functionalized. This orthogonal protection scheme provides chemists with precise control over the synthesis of complex drug candidates.
Relevance to Approved Therapeutics
While this specific intermediate may not be directly part of an approved drug, the chiral 2-substituted piperazine core is found in numerous compounds under investigation for various conditions, including:
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Antipsychotics and Antidepressants: Many CNS drugs feature an arylpiperazine structure.[12][13]
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Anticancer Agents: Piperazine derivatives have been shown to inhibit cancer cell proliferation.[14]
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Anti-inflammatory Drugs: The scaffold is used in the development of novel anti-inflammatory agents.[]
Conclusion
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is more than a simple chemical; it is a key enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, versatile protecting group strategy, and embedded privileged scaffold make it an indispensable building block for the synthesis of next-generation therapeutics. The robust synthetic and analytical protocols associated with this compound ensure its reliable application in demanding drug discovery programs, facilitating the exploration of new chemical space and the development of more selective and effective medicines.
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